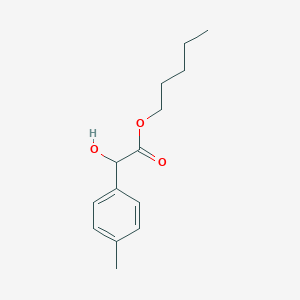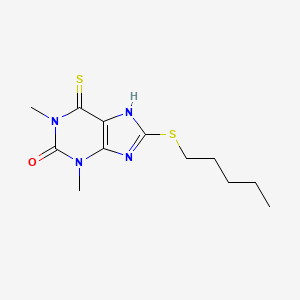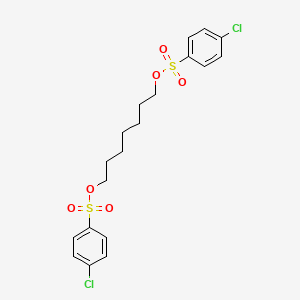
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) is a chemical compound with the molecular formula C19H22Cl2O6S2. It is known for its unique structure, which consists of a heptane backbone with two 4-chlorobenzenesulfonate groups attached at the 1 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of heptane-1,7-diyl bis(4-chlorobenzenesulfonate) typically involves the reaction of heptane-1,7-diol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: In an industrial setting, the production of heptane-1,7-diyl bis(4-chlorobenzenesulfonate) may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form heptane-1,7-diol and 4-chlorobenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include heptane-1,7-diyl bis(alkyl/aryl) ethers or amines.
Reduction: The primary products are heptane-1,7-diol and 4-chlorobenzenesulfonic acid.
Applications De Recherche Scientifique
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism by which heptane-1,7-diyl bis(4-chlorobenzenesulfonate) exerts its effects is primarily through its ability to act as a bifunctional electrophile. The sulfonate groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in cross-linking reactions and in the modification of biomolecules .
Comparaison Avec Des Composés Similaires
Heptane-1,7-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of chlorine atoms.
Heptane-1,7-diyl bis(4-nitrobenzenesulfonate): Contains nitro groups, which can affect its reactivity and applications.
Uniqueness: Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and interactions with other molecules. This makes it particularly useful in applications where specific reactivity is required .
Propriétés
Numéro CAS |
6634-72-6 |
|---|---|
Formule moléculaire |
C19H22Cl2O6S2 |
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
7-(4-chlorophenyl)sulfonyloxyheptyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C19H22Cl2O6S2/c20-16-6-10-18(11-7-16)28(22,23)26-14-4-2-1-3-5-15-27-29(24,25)19-12-8-17(21)9-13-19/h6-13H,1-5,14-15H2 |
Clé InChI |
NGLGIQAXSBUOND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)OCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


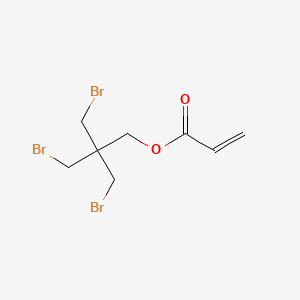
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)

![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
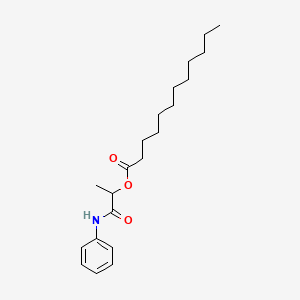
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)

![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
